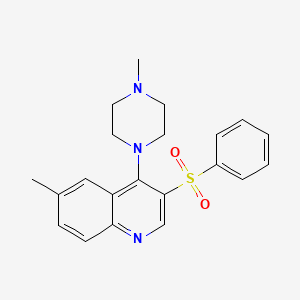
3-(Benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Antifungal Agent
The compound has been synthesized as a potential antifungal agent . It was created via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .
Antitumor Activity
The compound has shown potential in antitumor activity. The antitumor activity of the compound was characterized by conducting cell viability assays using the tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) .
Antibacterial Activity
The cinnoline nucleus, which is a part of the compound, has been associated with antibacterial activity . This suggests that the compound could potentially be used in antibacterial applications.
Anti-inflammatory Activity
The cinnoline nucleus has also been associated with anti-inflammatory activity . This suggests that the compound could potentially be used in anti-inflammatory applications.
Antithrombocytic Properties
Certain compounds of the cinnoline series have antithrombocytic properties . This suggests that the compound could potentially be used in antithrombocytic applications.
Antituberculosis Properties
Certain compounds of the cinnoline series have antituberculosis properties . This suggests that the compound could potentially be used in antituberculosis applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withCarbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in CO2 transport.
Mode of Action
It’s known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . The interaction of the compound with its targets could lead to changes in the biological activity of the target, thereby influencing the physiological processes they are involved in.
properties
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-8-9-19-18(14-16)21(24-12-10-23(2)11-13-24)20(15-22-19)27(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLSLRVHCZDIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Adamantanylphenoxy)-3-[(tert-butyl)amino]propan-2-ol, chloride](/img/structure/B2955266.png)
![N~4~-benzyl-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2955267.png)
![5'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2955269.png)
![Methyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2955270.png)
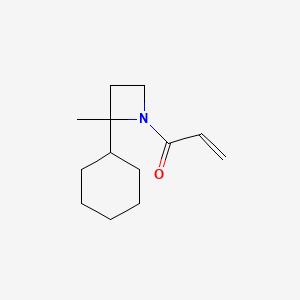
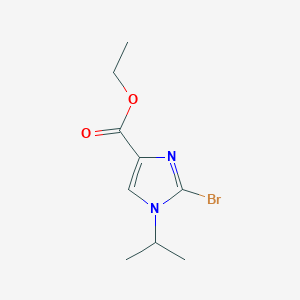


![2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2955282.png)
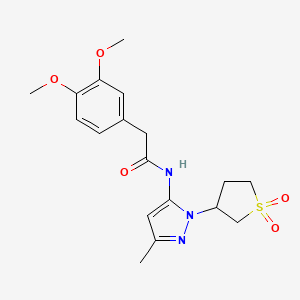

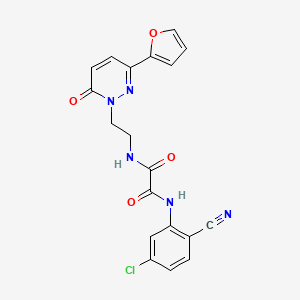
![2-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2955289.png)
